molecular formula C10H13BrN2O3S B13031633 tert-Butyl (5-bromo-3-carbamoylthiophen-2-yl)carbamate

tert-Butyl (5-bromo-3-carbamoylthiophen-2-yl)carbamate

Cat. No.: B13031633
M. Wt: 321.19 g/mol
InChI Key: DPOCSWMGKRFGIM-UHFFFAOYSA-N
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Description

tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is an organic compound that features a thiophene ring substituted with a bromine atom, a carbamoyl group, and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by a reaction with tert-butyl carbamate in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Amine and carbon dioxide.

Scientific Research Applications

tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: May be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(5-bromo-3-carbamoylthiophen-2-yl)carbamate is unique due to the presence of both a bromine atom and a carbamoyl group on the thiophene ring, which can influence its reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H13BrN2O3S

Molecular Weight

321.19 g/mol

IUPAC Name

tert-butyl N-(5-bromo-3-carbamoylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H13BrN2O3S/c1-10(2,3)16-9(15)13-8-5(7(12)14)4-6(11)17-8/h4H,1-3H3,(H2,12,14)(H,13,15)

InChI Key

DPOCSWMGKRFGIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)N

Origin of Product

United States

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